molecular formula C17H18N2O4 B2970091 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421454-04-7

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2970091
CAS RN: 1421454-04-7
M. Wt: 314.341
InChI Key: ZKNNNZWLCXWSMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2,3-dihydrobenzofuran moiety . 2,3-Dihydrobenzofuran is a type of organic compound where a dihydrofuran ring is fused with a benzene ring . This structure is found in many biologically active compounds and is a basic building block for drug synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized through multi-step reactions . The structure of these compounds is typically confirmed using techniques like 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray single crystal diffraction methods and density functional theory calculations . These methods allow for the optimization of the crystal structure and the study of the molecular electrostatic potential and frontier molecular orbital .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-(2,3-dihydrobenzofuran-5-yl)acetamide, include a melting point of 92-93 °C, a predicted boiling point of 378.6±31.0 °C, and a predicted density of 1.242±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of complex organic compounds, including those with benzofuran and pyridine moieties, plays a crucial role in the development of new therapeutic agents and materials with unique properties. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported to show significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these chemical frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such synthetic approaches could be applicable for the synthesis and functionalization of "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide," enabling the exploration of its biological activities and chemical properties.

Biological Activities

Compounds with benzofuran and dihydropyridine units have been explored for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The synthesis and evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have demonstrated the potential of such compounds in biological applications, underscoring the importance of structural diversity in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19-7-2-3-13(17(19)22)16(21)18-10-14(20)11-4-5-15-12(9-11)6-8-23-15/h2-5,7,9,14,20H,6,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNNNZWLCXWSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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